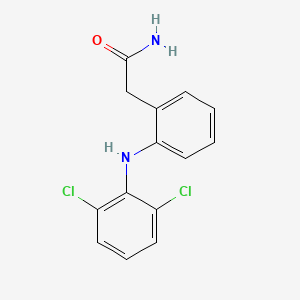
2-methyl-2-(phenoxymethyl)oxirane
Overview
Description
2-methyl-2-(phenoxymethyl)oxirane is an organic compound belonging to the class of epoxides. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to the propane backbone. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-(phenoxymethyl)oxirane can be synthesized through the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which undergoes dehydrochlorination to form the epoxide. The reaction conditions typically involve:
- Mixing phenol and sodium hydroxide until fully dissolved.
- Cooling the mixture to around 5-6°C.
- Slowly adding epichlorohydrin to the mixture.
- Stirring the reaction at 25°C for about 45 hours.
- Extracting the reaction product with ether and drying with anhydrous potassium carbonate.
- Filtering and distilling under reduced pressure to obtain the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-2-methyl-3-phenoxypropane follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.
Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.
Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.
Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Diols: Formed from ring-opening reactions.
Substituted ethers: Resulting from nucleophilic substitution reactions.
Hydrocarbons and oxygenated products: From oxidation and reduction reactions
Scientific Research Applications
2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of epoxy resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxy-3-phenoxypropane
- Glycidyl phenyl ether
- Phenyl glycidyl ether
Uniqueness
2-methyl-2-(phenoxymethyl)oxirane is unique due to the presence of a methyl group on the epoxide ring, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-2-(phenoxymethyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
FGFSHJRPXHNROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)


![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)










